molecular formula C21H20FN3O2S B2780010 N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895783-83-2

N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2780010
CAS No.: 895783-83-2
M. Wt: 397.47
InChI Key: KPRIJCWDQBFJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Agents

Research efforts have focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming at discovering new anticancer agents. These compounds were assessed for their antitumor activities against several cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer), and U2OS (osteosarcoma) cells. Pharmacological screening revealed that many of these compounds exhibited moderate to high levels of antitumor activities, with certain compounds showing more potent inhibitory activities compared to the control, 5-fluorouracil (5-FU). One representative compound, diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate, demonstrated significant cell cycle arrest in HeLa cells, indicating its potential as an effective anticancer agent (Fang et al., 2016).

Compulsive Food Consumption

The neural systems that motivate and reinforce drug abuse might also underlie compulsive food seeking and intake. The role of orexin receptors (OXR) in modulating feeding, arousal, stress, and drug abuse suggests a potential therapeutic target for binge eating (BE) disorders. Research on OXR antagonists, such as SB-649868, has demonstrated selective reduction in BE for highly palatable food (HPF) without affecting standard food pellet intake in rat models, indicating a significant role of OX1R mechanisms in BE. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Environmental Monitoring

The detection of dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, underscores the importance of monitoring environmental contaminants. The methodology developed for this purpose is compatible with existing methods, enabling the analysis of commonly used herbicides and their degradation compounds. This research contributes to understanding the transport and persistence of these chemicals in aquatic environments, especially during periods of significant agricultural runoff (Zimmerman et al., 2002).

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-8-14(2)10-18(9-13)24-20(27)19(26)23-7-6-17-12-28-21(25-17)15-4-3-5-16(22)11-15/h3-5,8-12H,6-7H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRIJCWDQBFJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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